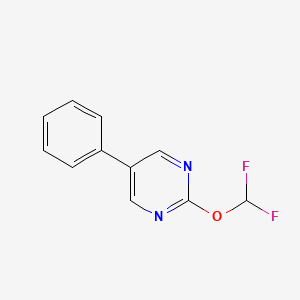
1-Bromo-2-(tert-butoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is a cyclopentane derivative where a bromine atom and a tert-butoxy group are attached to the cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)cyclopentane can be synthesized through various organic reactions. One common method involves the bromination of 2-(tert-butoxy)cyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(tert-butoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted cyclopentane derivatives.
Elimination: Alkenes such as 1-tert-butoxycyclopentene.
Oxidation: Oxidized products like tert-butoxycyclopentanone.
Reduction: Reduced products like 2-(tert-butoxy)cyclopentanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of specialized polymers and materials.
Chemical Biology: As a probe to study biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in the formation of an alkene. The tert-butoxy group can stabilize reaction intermediates through electron-donating effects, influencing the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(tert-butyl)cyclopentane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-2-(ethoxy)cyclopentane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(tert-butoxy)cyclopentane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects. This can influence the compound’s reactivity and stability compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C9H17BrO |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
ABNHTCBZVXJAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)

![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)
